molecular formula C13H20BrN3O B279824 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B279824
M. Wt: 314.22 g/mol
InChI Key: XSBHLWICBHVCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. JWH-018 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide is a potent agonist of the cannabinoid receptors CB1 and CB2. When 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide binds to these receptors, it activates signaling pathways that regulate various physiological processes. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, appetite, and mood. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including:
1. Activation of the endocannabinoid system
2. Modulation of pain perception
3. Alteration of mood and behavior
4. Inhibition of inflammation
5. Regulation of appetite and metabolism

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other neurotransmitters or signaling pathways.
However, one of the main limitations of using 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential for abuse and dependence. Due to its similarity to natural cannabinoids, 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide has been used recreationally as a substitute for marijuana. This has led to concerns about the safety and ethical implications of using 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide in scientific research.

Future Directions

There are several future directions for research on 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide, including:
1. Investigating the long-term effects of 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide on the endocannabinoid system and other physiological processes
2. Studying the effects of 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide on different cell types and tissues
3. Developing more selective agonists and antagonists of the cannabinoid receptors CB1 and CB2
4. Investigating the potential therapeutic applications of 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide in various diseases and conditions, such as chronic pain, inflammation, and metabolic disorders.
In conclusion, 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide is a synthetic cannabinoid that has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its potency and selectivity for the cannabinoid receptors CB1 and CB2 make it a valuable tool for studying the effects of cannabinoids on specific physiological processes. However, its potential for abuse and dependence raises concerns about the safety and ethical implications of using 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide in scientific research. Further research is needed to fully understand the long-term effects and potential therapeutic applications of 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide.

Synthesis Methods

4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide is synthesized by reacting 1-pentyl-3-(4-bromo-phenyl)indole with cyclooctylmagnesium bromide, followed by N-methylation with methyl iodide. The resulting product is then converted to the carboxamide form using a standard carboxylation reaction. The overall yield of this synthesis method is approximately 10%.

Scientific Research Applications

4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. Some of the applications of 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide in scientific research include:
1. Studying the effects of cannabinoids on the central nervous system
2. Investigating the role of the endocannabinoid system in pain modulation
3. Examining the effects of cannabinoids on immune function
4. Studying the effects of cannabinoids on appetite and metabolism

properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

4-bromo-N-cyclooctyl-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H20BrN3O/c1-17-9-11(14)12(16-17)13(18)15-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,15,18)

InChI Key

XSBHLWICBHVCCR-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2CCCCCCC2)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2CCCCCCC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.